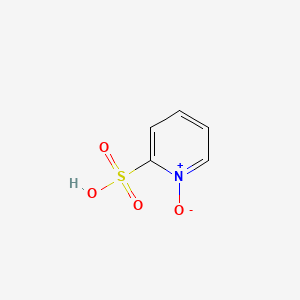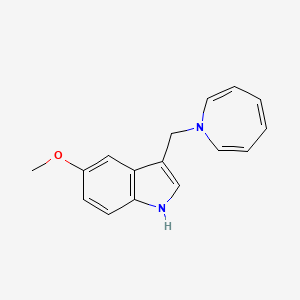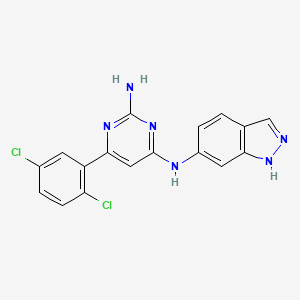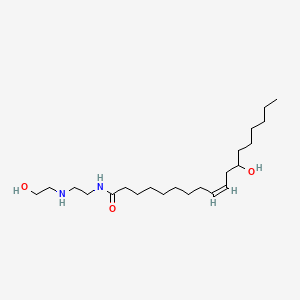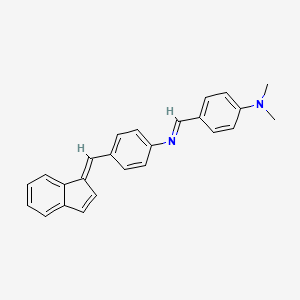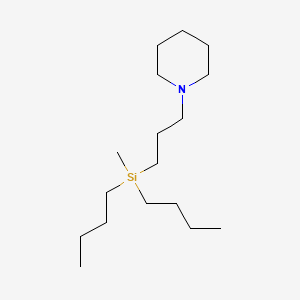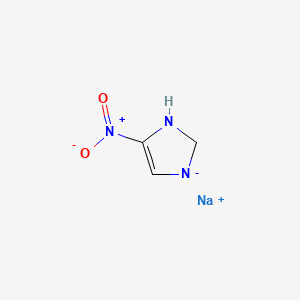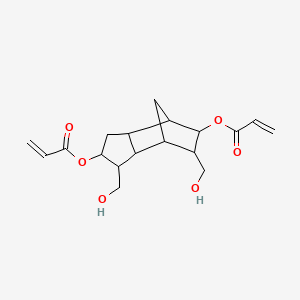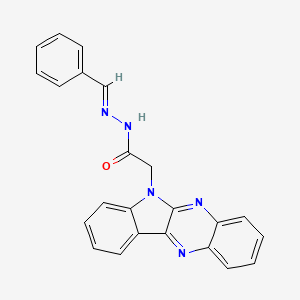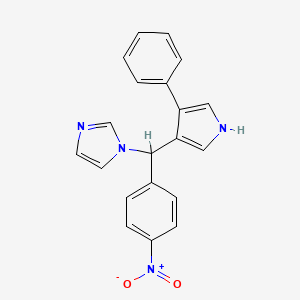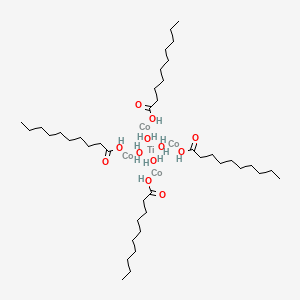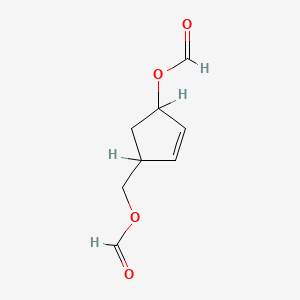
(4-(Formyloxy)cyclopent-2-enyl)methyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Formyloxy)cyclopent-2-enyl)methyl formate: is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with formyloxy and formate groups. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Formyloxy)cyclopent-2-enyl)methyl formate typically involves the esterification of cyclopent-2-en-1-ol derivatives with formic acid or its derivatives. One common method includes the reaction of cyclopent-2-en-1-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (4-(Formyloxy)cyclopent-2-enyl)methyl formate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The formyloxy and formate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(Formyloxy)cyclopent-2-enyl)methyl formate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for esterases and lipases .
Medicine
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its pleasant odor, making it useful in perfumery .
Wirkmechanismus
The mechanism of action of (4-(Formyloxy)cyclopent-2-enyl)methyl formate involves its interaction with nucleophiles and electrophiles. The formyloxy and formate groups can participate in various chemical reactions, including hydrolysis, where they are cleaved by water or other nucleophiles. The cyclopentene ring can undergo addition reactions, making the compound versatile in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopent-2-en-1-yl formate
- Cyclopent-2-en-1-yl acetate
- Cyclopent-2-en-1-yl propionate
Uniqueness
(4-(Formyloxy)cyclopent-2-enyl)methyl formate is unique due to the presence of both formyloxy and formate groups on the cyclopentene ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one ester group .
Eigenschaften
CAS-Nummer |
95873-66-8 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
(4-formyloxycyclopent-2-en-1-yl)methyl formate |
InChI |
InChI=1S/C8H10O4/c9-5-11-4-7-1-2-8(3-7)12-6-10/h1-2,5-8H,3-4H2 |
InChI-Schlüssel |
MEPOSOVTGFPBQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC1OC=O)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



